molecular formula C22H20N2O4S B3568485 3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide

3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide

Cat. No.: B3568485
M. Wt: 408.5 g/mol
InChI Key: JRPLJDIUMFKVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a sulfamoyl group, and a methyl-N-phenylbenzamide moiety. It is used in various fields, including chemistry, biology, and medicine, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-acetylphenylamine with sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with 4-methyl-N-phenylbenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under specific conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-acetylphenyl)sulfamoyl]-4-chloro-N-phenylbenzamide
  • 3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide

Uniqueness

3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-11-12-18(22(26)23-19-8-4-3-5-9-19)14-21(15)29(27,28)24-20-10-6-7-17(13-20)16(2)25/h3-14,24H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPLJDIUMFKVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide
Reactant of Route 3
3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.